5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline
- 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid
Uniqueness
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h4-6,13H,2-3H2,1H3 |
InChI Key |
IHSJVLWKOKRPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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